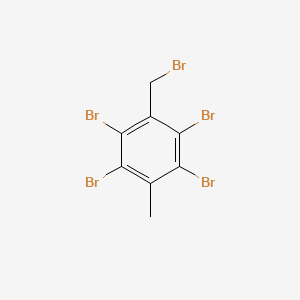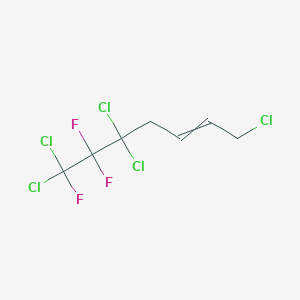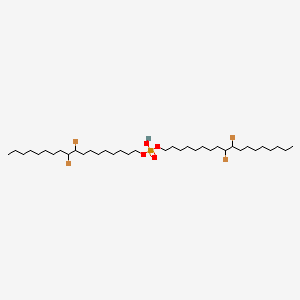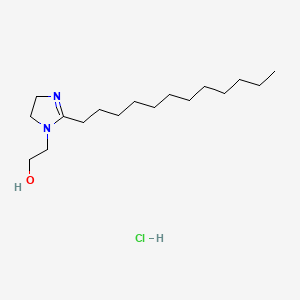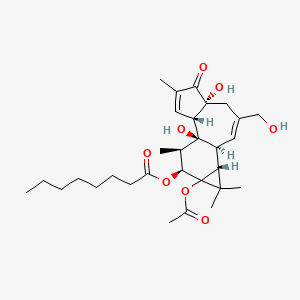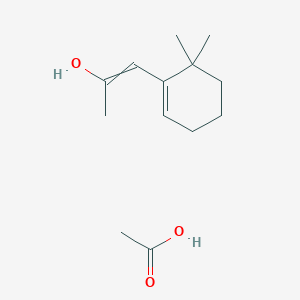
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetic acid group and a cyclohexenyl group with a dimethyl substitution
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol typically involves the reaction of cyclohexene derivatives with acetic acid under specific conditions. One common method includes the use of catalysts such as palladium or platinum to facilitate the addition of the acetic acid group to the cyclohexene ring. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters is crucial to achieve high purity and consistency in the final product.
化学反応の分析
Types of Reactions
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds or other substituted derivatives
科学的研究の応用
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects.
類似化合物との比較
Similar Compounds
- Acetic acid;1-(6-methylcyclohexen-1-yl)prop-1-en-2-ol
- Acetic acid;1-(6,6-dimethylcyclohexyl)prop-1-en-2-ol
- Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)but-1-en-2-ol
Uniqueness
Acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol is unique due to its specific structural features, such as the dimethyl substitution on the cyclohexenyl ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for targeted applications and research.
特性
CAS番号 |
67523-94-8 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
acetic acid;1-(6,6-dimethylcyclohexen-1-yl)prop-1-en-2-ol |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-9(12)8-10-6-4-5-7-11(10,2)3;1-2(3)4/h6,8,12H,4-5,7H2,1-3H3;1H3,(H,3,4) |
InChIキー |
IHLYGGKBNRDUSY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CCCCC1(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


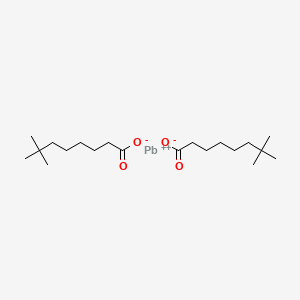
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

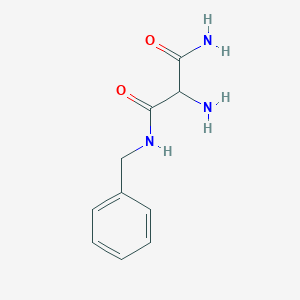

![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

